molecular formula C15H16N2O2 B1345892 N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide CAS No. 307308-68-5

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide

Cat. No. B1345892
M. Wt: 256.3 g/mol
InChI Key: IRJGRCJZDZXRLR-UHFFFAOYSA-N
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Description

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide (NAMPA) is a synthetic amide compound that has been studied for its potential applications in the fields of synthetic chemistry and biochemistry. NAMPA is a versatile compound that has been used for a wide range of research applications, from drug synthesis to biochemical assays. It has been used in the synthesis of a variety of drugs and has been shown to have potential therapeutic applications in the treatment of cancer and other diseases. In addition, NAMPA has been studied for its potential role in the regulation of biochemical processes, including the regulation of gene expression and cell signaling.

Scientific Research Applications

Chemoselective Synthesis and Catalysis

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide serves as an intermediate in chemoselective synthesis processes. For example, the chemoselective monoacetylation of the amino group of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, has been achieved using Novozym 435 as a catalyst. This process involves various acyl donors, among which vinyl acetate was found to be the most effective due to its irreversible reaction and kinetically controlled synthesis. This reaction's mechanism is predicted to follow a ternary complex model with inhibition by vinyl acetate, showcasing the compound's role in facilitating selective chemical transformations (Magadum & Yadav, 2018).

Crystal Structure and Optical Properties

The compound has also been studied for its crystal structure and optical properties. Derivatives of N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide, such as B1 and B2, have been crystallized in the monoclinic structure. These derivatives exhibit significant changes in optical absorption upon interaction with OH− ions, indicating their potential use as OH− indicators. The detailed study of their crystal structures and the interaction with OH− ions contribute to the understanding of their optical properties and potential applications in sensing technologies (Wannalerse et al., 2022).

Bioactive Compound Synthesis

In pharmacological research, N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide derivatives have been synthesized and evaluated for their biological activities. For instance, derivatives such as N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have shown potent agonistic activity against human β3-adrenergic receptors, indicating their potential as drugs for obesity and type 2 diabetes treatment. These compounds exhibit significant hypoglycemic activity in rodent models, highlighting their relevance in developing new therapeutic agents (Maruyama et al., 2012).

properties

IUPAC Name

N-[3-(4-amino-2-methylphenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-8-12(16)6-7-15(10)19-14-5-3-4-13(9-14)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJGRCJZDZXRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide

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